molecular formula C10H12BrN B11881270 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11881270
M. Wt: 226.11 g/mol
InChI Key: JKNDFHIQSYIFBW-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12BrN It is a derivative of indene, featuring a bromine atom at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 5-methyl-2,3-dihydro-1H-inden-1-one followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under basic conditions. This step can be facilitated by using a catalyst such as palladium on carbon (Pd/C) or a base like sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-inden-1-amine
  • 5-Methyl-2,3-dihydro-1H-inden-1-amine
  • 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-amine

Uniqueness

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3

InChI Key

JKNDFHIQSYIFBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CC2)N

Origin of Product

United States

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